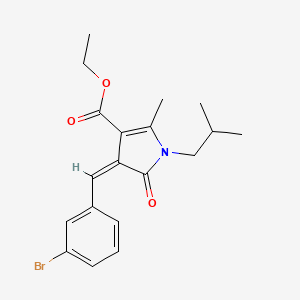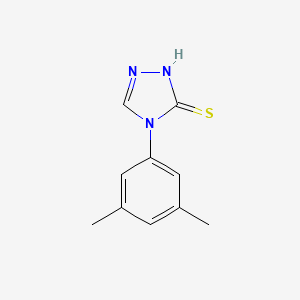![molecular formula C19H22FN3O4S B4738421 N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide, also known as N-(4-(acetylphenyl)-2-((4-fluorophenyl)methylsulfonylamino)butan-1-yl)-2-(trifluoromethyl)benzamide or TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathways of B-cell receptors, which are responsible for the activation and proliferation of B-cells. Inhibition of BTK has been shown to be an effective treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
TAK-659 binds to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling pathways. BTK is a crucial enzyme involved in the activation and proliferation of B-cells, making it an attractive target for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation and survival, leading to the suppression of B-cell malignancies. TAK-659 has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab. In addition, TAK-659 has been shown to have minimal off-target effects on other kinases, making it a selective inhibitor of BTK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and toxicity. TAK-659 has also been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer agents to enhance their activity and overcome resistance. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the role of BTK in other diseases such as autoimmune disorders and inflammatory diseases is an area of active research.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-fluoro-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-4-18(23(28(3,26)27)17-11-5-14(20)6-12-17)19(25)22-16-9-7-15(8-10-16)21-13(2)24/h5-12,18H,4H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPXMYLSWUNZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4738365.png)
![N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4738393.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4738398.png)


![7-[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4738431.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4738437.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4738443.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4738450.png)